molecular formula C12H20N2O3S B7438061 N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide

N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide

Cat. No. B7438061
M. Wt: 272.37 g/mol
InChI Key: ULWPMDAZZGINEG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide, commonly known as PMSF, is a widely used serine protease inhibitor. It is a white crystalline powder that is soluble in water and organic solvents. The chemical structure of PMSF is shown below.

Mechanism of Action

PMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The reaction between PMSF and the serine residue results in the formation of a stable ester bond, which prevents the protease from functioning.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit platelet aggregation, and modulate the activity of certain ion channels. PMSF has also been shown to have anti-inflammatory effects and to protect against ischemic injury in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PMSF in lab experiments is its high specificity for serine proteases. It is also relatively easy to use and does not require any special equipment. However, PMSF can be expensive and its irreversible inhibition of proteases can sometimes be a limitation.

Future Directions

There are several areas of research that could benefit from further investigation into the properties and applications of PMSF. One area of interest is the development of more potent and selective serine protease inhibitors. Another area of research is the investigation of the anti-inflammatory and cytoprotective effects of PMSF in more detail. Finally, the use of PMSF in drug discovery and development could also be explored further.

Synthesis Methods

PMSF can be synthesized by reacting phenylmethylsulfonyl fluoride with N-methylisopropylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the yield of PMSF is typically around 80%.

Scientific Research Applications

PMSF is commonly used in biochemical and molecular biology experiments to inhibit serine proteases. It is used to prevent proteolysis of proteins during purification and analysis. PMSF is also used to inhibit proteases in cell lysates and tissue extracts.

properties

IUPAC Name

N-[3-[[[(2S)-2-hydroxypropyl]amino]methyl]phenyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3S/c1-10(15)8-13-9-11-5-4-6-12(7-11)14(2)18(3,16)17/h4-7,10,13,15H,8-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWPMDAZZGINEG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNCC1=CC(=CC=C1)N(C)S(=O)(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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